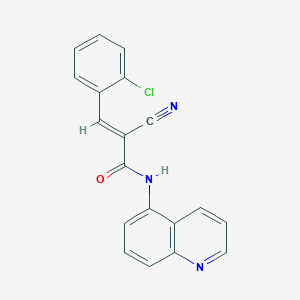

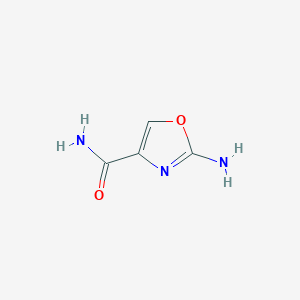

2-Amino-1,3-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1,3-oxazole-4-carboxamide (AOCA) is a heterocyclic compound with a molecular formula of C4H5N3O2. It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of amino-esters and the use of Boc-protection . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Molecular Structure Analysis

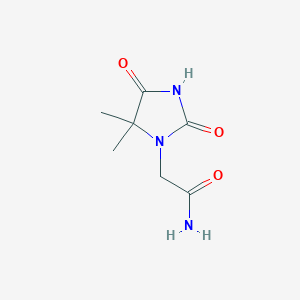

The molecular structure of this compound consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight is 127.1 .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often include nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 216-220°C .Applications De Recherche Scientifique

Modular Synthesis of Oxazoles

An efficient modular synthesis of 2,4-disubstituted oxazoles has been achieved through a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. This process highlights the role of bidentate ligands in tempering the reactivity of α-oxo gold carbene intermediates, facilitating the synthesis of oxazole rings with enhanced chemoselectivity. This method opens new opportunities for oxidative gold catalysis in developing novel synthetic methods (Luo et al., 2012).

Amino Sugars and Mimetics Synthesis

Research into the synthesis of amino sugars and related carbohydrate mimetics has identified 1,2-oxazines as crucial intermediates. This tutorial review covers the development of new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, demonstrating the versatility of alkoxyallenes for chain elongation of carbohydrate derivatives. Such compounds have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Synthesis of Macrolides

Oxazoles have been utilized as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property facilitates the synthesis of macrolides, including recifeiolide and curvularin, by undergoing selective nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position. This application underscores the versatility of oxazoles in synthesizing complex organic molecules (Wasserman et al., 1981).

Novel Method for Oxazoles Synthesis

A novel two-step synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized β-(methylthio)enamides has been reported for the efficient synthesis of 2-phenyl-4,5-substituted oxazoles. This method enables the introduction of various functional groups into the oxazole ring, providing a versatile approach for the synthesis of biologically relevant molecules (Kumar et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUQIMMDFYYYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2739053.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2739054.png)

![2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2739055.png)

![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)

![Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2739064.png)